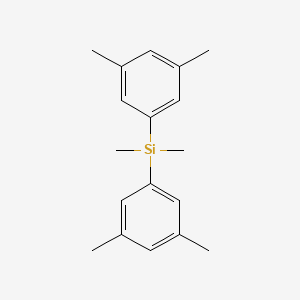
Tetraphosphorous tetrasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphosphorous tetrasulfide, with the chemical formula P₄S₄, is an inorganic compound composed of phosphorus and sulfur It is known for its unique molecular structure, which includes a tetrahedral arrangement of phosphorus atoms bonded to sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphosphorous tetrasulfide can be synthesized through several methods:
Direct Reaction: One common method involves the direct reaction of white phosphorus with sulfur. This reaction is typically conducted at elevated temperatures to facilitate the formation of P₄S₄.
Desulfurization and Sulfidation: More selective syntheses can be achieved through desulfurization using triphenylphosphine or sulfidation using triphenylarsine sulfide.
Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled fusion of white phosphorus with sulfur in an inert, non-flammable solvent. This method ensures a high yield of the desired compound while minimizing the risk of unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: Tetraphosphorous tetrasulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can yield lower oxidation state phosphorus-sulfur compounds.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and halogens.
Reducing Agents: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution Reagents: Various organic and inorganic reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce phosphorus pentasulfide (P₄S₁₀), while reduction might yield phosphorus sesquisulfide (P₄S₃).
Scientific Research Applications
Tetraphosphorous tetrasulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-sulfur compounds.
Biology: Research has explored its potential use in biological systems, particularly in the study of sulfur metabolism.
Medicine: Its unique properties make it a candidate for drug delivery systems and other medical applications.
Mechanism of Action
The mechanism by which tetraphosphorous tetrasulfide exerts its effects involves its ability to interact with various molecular targets and pathways:
Molecular Targets: It can interact with proteins and enzymes that contain sulfur or phosphorus groups.
Comparison with Similar Compounds
Phosphorus Pentasulfide (P₄S₁₀): Known for its use in the production of organosulfur compounds.
Phosphorus Sesquisulfide (P₄S₃): Commonly used in the production of “strike anywhere” matches.
Other Phosphorus Sulfides: Compounds such as P₄S₅, P₄S₆, and P₄S₇ also exist and have varying properties and applications.
Uniqueness: Tetraphosphorous tetrasulfide is unique due to its specific molecular structure and the balance of phosphorus and sulfur atoms. This balance gives it distinct chemical properties that are not found in other phosphorus sulfides, making it valuable for specialized applications.
Properties
Molecular Formula |
P4S4 |
|---|---|
Molecular Weight |
252.2 g/mol |
IUPAC Name |
2,4,6,8-tetrathia-1,3,5,7-tetraphosphatricyclo[3.3.0.03,7]octane |
InChI |
InChI=1S/P4S4/c5-1-2-7-3(5)4(6-1)8-2 |
InChI Key |
WDCVFAIWSKKKQZ-UHFFFAOYSA-N |
Canonical SMILES |
P12P3SP(S1)P(S2)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)

![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)


![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)

![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)


![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)


